1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid
Overview
Description
1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzimidazole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the 4-fluorophenylmethyl group and the pyrrolidin-1-ylethyl side chain. Common reagents used in these reactions include:
Starting Materials: o-phenylenediamine, 4-fluorobenzyl chloride, pyrrolidine, and carboxylic acid derivatives.
Reaction Conditions: The reactions are usually carried out under controlled temperatures, often requiring reflux conditions and the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzimidazole core allows for substitution reactions, where functional groups can be replaced with other substituents using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted benzimidazole derivatives with altered functional groups.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole core, but with different functional groups and biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and prolinol, which feature the pyrrolidine ring and are used in various medicinal and industrial applications.
Fluorophenyl Derivatives: Compounds like fluoxetine and fluticasone, which contain the fluorophenyl group and are used as antidepressants and anti-inflammatory agents, respectively.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-3-(2-pyrrolidin-1-ylethyl)benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c22-17-6-3-15(4-7-17)14-25-18-8-5-16(20(26)27)13-19(18)24(21(25)28)12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRAZBTXMWOXIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C3=C(C=CC(=C3)C(=O)O)N(C2=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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